Cas no 2034331-73-0 (N-1-(1-benzofuran-2-yl)propan-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide)

N-1-(1-benzofuran-2-yl)propan-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(1-benzofuran-2-yl)propan-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
- AKOS026697364
- F6556-7788
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- 2034331-73-0
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
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- Inchi: 1S/C21H20N2O5S/c1-14(12-17-13-15-4-2-3-5-19(15)28-17)22-29(26,27)18-8-6-16(7-9-18)23-20(24)10-11-21(23)25/h2-9,13-14,22H,10-12H2,1H3
- InChI Key: HKPJXCHXUHMUBF-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C(CCC1=O)=O)(NC(C)CC1=CC2C=CC=CC=2O1)(=O)=O
Computed Properties
- Exact Mass: 412.10929292g/mol
- Monoisotopic Mass: 412.10929292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 710
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 105Ų
N-1-(1-benzofuran-2-yl)propan-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-7788-5μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-20μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-2mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-3mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-5mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-2μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-15mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-25mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-30mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6556-7788-10μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034331-73-0 | 10μmol |
$69.0 | 2023-09-08 |
N-1-(1-benzofuran-2-yl)propan-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on N-1-(1-benzofuran-2-yl)propan-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
N-1-(1-benzofuran-2-yl)propan-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide: A Comprehensive Overview
The compound CAS No. 2034331-73-0, also known as N-1-(1-benzofuran-2-yl)propan-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its application.
The molecular structure of N-1-(1-benzofuran-2-yl)propan-2-yl is characterized by a benzofuran moiety attached to a propanol group. The benzofuran ring, a fused bicyclic structure consisting of a benzene ring and a furan ring, contributes to the compound's aromaticity and stability. The propanol group introduces hydroxyl functionality, which can participate in hydrogen bonding and other intermolecular interactions. This combination makes the molecule versatile in terms of reactivity and solubility.
The sulfonamide group in the compound plays a crucial role in modulating its pharmacokinetic properties. Sulfonamides are known for their ability to enhance bioavailability and reduce toxicity, making them valuable in drug design. The presence of the sulfonamide group in benzene-1-sulfonamide suggests that this compound could be explored for therapeutic applications.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have investigated its ability to inhibit certain enzymes and receptors, which could lead to novel treatments for diseases such as cancer and neurodegenerative disorders. The incorporation of the benzofuran moiety has been shown to enhance the molecule's ability to cross cellular membranes, improving its bioavailability.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis begins with the preparation of the benzofuran derivative, followed by the introduction of the propanol group. The final step involves coupling this intermediate with the sulfonamide moiety to form the complete molecule.
Physical properties such as melting point, boiling point, and solubility are critical for determining the suitability of this compound for various applications. Recent experimental data indicate that this compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for use in organic reactions.
The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the benzofuran moiety contributes significantly to the molecule's conjugation, enhancing its stability and reactivity. These findings have implications for both synthetic chemistry and materials science.
In conclusion, CAS No. 2034331-73-0 represents a promising molecule with diverse applications across multiple disciplines. Its unique structural features, coupled with recent advancements in its synthesis and characterization, position it as a valuable tool in chemical research. As ongoing studies continue to uncover new properties and applications, this compound is poised to make significant contributions to the field of organic chemistry.
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